Acifluorfen,amino
Description
Acifluorfen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) is a diphenyl ether herbicide characterized by a phenyl ring substituted with chlorine (Cl), nitro (-NO₂), trifluoromethyl (-CF₃), and carboxymethyl (-CH₂COOH) groups . It inhibits protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll and heme biosynthesis, by competitively binding to the enzyme’s active site, leading to the accumulation of phototoxic protoporphyrin IX (Proto IX) in plants . Acifluorfen is primarily used as a post-emergence herbicide in crops such as soybeans and dry beans . Notably, it is also a metabolite of lactofen, another diphenyl ether herbicide, though it exhibits lower acute toxicity compared to its parent compound .
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Acifluorfen belongs to the diphenyl ether herbicide class, which includes fomesafen, lactofen, oxyfluorfen, and bifenox. Key structural differences influence their binding affinity, efficacy, and environmental behavior:
| Compound | Substituents | Key Functional Groups |
|---|---|---|
| Acifluorfen | 2-nitro, 4-CF₃, 2-Cl, carboxymethyl | Nitro, trifluoromethyl, carboxylic acid |
| Fomesafen | 2-nitro, 4-CF₃, sulfonamide | Nitro, sulfonamide |
| Lactofen | Ethyl ester of acifluorfen, 2,4-dichlorophenoxy | Ester, dichlorophenoxy |
| Oxyfluorfen | 2-chloro-α,α,α-trifluoro-p-tolyl, 3-ethoxy-4-nitrophenyl ether | Chloro, trifluoromethyl, nitro, ethoxy |
- Acifluorfen vs. Fomesafen : Fomesafen’s sulfonamide group enhances binding affinity to PPO enzymes, particularly interacting with Arg244 in bacterial nitroreductases, resulting in stronger inhibition .
- Acifluorfen vs. Lactofen: Lactofen’s ethyl ester group increases lipid solubility, improving foliar absorption but also elevating toxicity to non-target organisms like Daphnia magna .
Efficacy and Resistance Profiles
| Compound | Weed Control Efficacy (%)* | Resistance Ratio (vs. Susceptible Biotypes) | Target Weeds |
|---|---|---|---|
| Acifluorfen | 63–100 | 34× | Russian thistle, broadleaf |
| Fomesafen | 63–95 | 8× | Common waterhemp |
| Lactofen | N/A | 82× | Broadleaf weeds |
*Data from field studies in chickpea and soybean crops .
- Acifluorfen demonstrates variable efficacy depending on adjuvant use. Urea ammonium nitrate (UAN) enhances absorption by 3–10× compared to crop oil concentrate (COC) .
- Resistance mechanisms in weeds (e.g., Amaranthus tuberculatus) involve mutations in PPO enzymes, reducing herbicide binding .
Toxicity and Environmental Impact
| Compound | Aquatic Toxicity (LC₅₀, mg/L) | Soil Half-Life (Days) | Regulatory Status |
|---|---|---|---|
| Acifluorfen | Daphnia magna: 28.1 (acute) | 14–30 | Banned in EU (2020) |
| Lactofen | Daphnia magna: 0.12 (acute) | 7–14 | Restricted in multiple regions |
| Oxyfluorfen | Americamysis bahia: 1.2 (acute) | 30–60 | Widely used |
- Acifluorfen’s sodium salt is moderately toxic to estuarine invertebrates (LC₅₀ = 3.8 mg/L) but less harmful to plants without vascular systems .
- The European Union banned acifluorfen in 2020 due to risks to human health and aquatic ecosystems, promoting alternatives like S-metolachlor .
Synergistic Herbicide Mixtures
- Acifluorfen + Bentazon : Preformulated mixtures show synergistic effects, increasing visible injury in dry beans by 5–12% compared to individual applications .
- Lower Application Rates : Half the recommended rate of acifluorfen + bentazon achieves comparable weed control, reducing environmental risks .
Key Research Findings
Binding Mechanisms : Acifluorfen’s nitro and trifluoromethyl groups are critical for PPO inhibition, while fomesafen’s sulfonamide enhances binding via Arg244 interactions .
Metabolic Detoxification : Glutathione S-transferase (GST) subunits in wheat detoxify acifluorfen, mitigating oxidative stress .
Resistance Evolution : Prolonged acifluorfen use selects for PPO mutations, conferring 34× resistance in Amaranthus tuberculatus .
Microbial Degradation: Bacillus sp.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
